4,5-Dichloro-6-isopropylpyrimidine
Overview
Description
4,5-Dichloro-6-isopropylpyrimidine (DCIP) is a pyrimidine derivative, which has gained significant attention in the scientific community due to its diverse applications in various fields. DCIP is a pale yellow crystalline solid that is soluble in water, ethanol, and acetone.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-isopropylpyrimidine involves the inhibition of succinate dehydrogenase, which is an enzyme involved in the Krebs cycle. This compound binds to the active site of the enzyme and prevents the conversion of succinate to fumarate, leading to a decrease in the production of ATP. This, in turn, leads to a decrease in cellular respiration and energy production.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting mitochondrial respiration. This compound has also been shown to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
4,5-Dichloro-6-isopropylpyrimidine has several advantages as a reagent in laboratory experiments. It is stable and easy to handle, and its purity can be easily determined by spectroscopic methods. Additionally, this compound is readily available and relatively inexpensive. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it can be toxic to cells at high concentrations, and its solubility in water is limited, which can affect its efficacy in certain experiments.
Future Directions
There are several future directions for the study of 4,5-Dichloro-6-isopropylpyrimidine. One potential area of research is the development of this compound-based antimicrobial agents. Another area of research is the use of this compound as a potential anticancer agent. Additionally, further studies are needed to explore the antioxidant properties of this compound and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a versatile compound that has diverse applications in various fields of science. Its synthesis method is straightforward, and its purity can be easily determined. This compound has been extensively studied for its potential as an antimicrobial, antitumor, and antioxidant agent. While there are some limitations to its use in laboratory experiments, this compound remains a valuable reagent for scientific research. Future research on this compound may lead to the development of novel therapies for a range of diseases.
Scientific Research Applications
4,5-Dichloro-6-isopropylpyrimidine is a versatile compound that has been extensively studied for its applications in various fields of science. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as an analytical reagent for the determination of the activity of succinate dehydrogenase in biological samples. Additionally, this compound has been studied for its potential as an antimicrobial and antitumor agent.
properties
CAS RN |
141602-30-4 |
---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
4,5-dichloro-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3 |
InChI Key |
DLICKGPXHFTODT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Cl |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Cl |
synonyms |
4,5-DICHLORO-6-ISOPROPYLPYRIMIDINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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